molecular formula C22H21N3O2 B2550643 (E)-3-phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 1706517-15-8

(E)-3-phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2550643
CAS No.: 1706517-15-8
M. Wt: 359.429
InChI Key: SFHXFGUDFANOON-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.429. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of new (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, structurally related to the compound , have been synthesized and demonstrated good antimicrobial activity against bacterial and fungal strains. This highlights the potential use of these compounds in developing new antimicrobial agents (Ashok, Ganesh, Lakshmi, & Ravi, 2014).

Antiviral and Interferon Inducing Potential

Research into similar compounds, such as 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, indicates low toxicity and potent interferon inducers with significant antiviral activity. This suggests a potential avenue for developing new antiviral therapies using compounds related to (E)-3-phenyl-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (Shibinskaya, Lyakhov, Mazepa, Andronati, Turov, Zholobak, & Spivak, 2010).

Solid-state Characterization and Polymorphism

Studies on compounds like (-)-6-[2-[4-(3-Fluorophenyl)-4-hydroxy-piperidin-1-yl]-1-hydroxyethyl]-3,4-dihydro-quinolin-2(1H)-one, which share structural features with this compound, have revealed multiple polymorphs with implications for pharmacological properties and drug formulation (Kojima, Sato, Omura, Kawai, Sakai, Matsuoka, Murata, Hattori, Sakemi, Bordner, Samardjiev, & Mano, 2008).

Heterocyclisation Reactions and New Derivative Formation

The versatility of compounds structurally related to this compound is showcased in their ability to undergo heterocyclisation reactions, leading to the formation of new derivatives with potential for varied biological activities (Mahgoub, 1990).

Properties

IUPAC Name

(E)-3-phenyl-1-(4-quinoxalin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-22(11-10-17-6-2-1-3-7-17)25-14-12-18(13-15-25)27-21-16-23-19-8-4-5-9-20(19)24-21/h1-11,16,18H,12-15H2/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHXFGUDFANOON-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.